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Compound of Interest

Compound Name: PROTAC Sirt2 Degrader-1

Cat. No.: B610851

In-Depth Technical Guide: PROTAC Sirt2
Degrader-1

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, chemical properties, and
biological activity of PROTAC Sirt2 Degrader-1, a potent and selective degrader of Sirtuin 2
(Sirt2). The information is compiled from the primary literature to support research and
development efforts in targeted protein degradation and epigenetic modulation.

Core Concepts and Mechanism of Action

PROTAC Sirt2 Degrader-1 is a heterobifunctional molecule designed to induce the
degradation of Sirt2, a NAD+-dependent lysine deacetylase implicated in various cellular
processes and diseases. It operates on the principles of Proteolysis Targeting Chimeras
(PROTACS), which bring a target protein and an E3 ubiquitin ligase into close proximity, leading
to the ubiquitination and subsequent proteasomal degradation of the target protein.

This specific degrader is composed of three key components:

e A Sirt2-binding moiety: A derivative of the Sirtuin Rearranging Ligands (SirReals), which
provides high potency and selectivity for Sirt2.
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» An E3 ligase-recruiting ligand: A thalidomide analog that binds to the Cereblon (CRBN) E3
ubiquitin ligase.

e Alinker: A chemical scaffold that connects the Sirt2-binding and E3 ligase-recruiting
moieties, optimized for the formation of a stable ternary complex between Sirt2 and CRBN.

The formation of this ternary complex facilitates the transfer of ubiquitin from the E3 ligase
complex to Sirt2, marking it for degradation by the 26S proteasome.

Chemical Properties and Synthesis

PROTAC Sirt2 Degrader-1 is synthesized through a convergent route, culminating in a
copper(l)-catalyzed azide-alkyne cycloaddition (CuUAAC) or "click" reaction. This versatile
strategy allows for the modular assembly of the final compound from its constituent parts.

Chemical Data
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Property Value Reference
CAS Number 2098487-75-1

Molecular Formula C40H40N1008S2

Molecular Weight 852.94 g/mol

Appearance Solid Powder

Solubility Soluble in DMSO

1H NMR (400 MHz, DMSO-d6)

5 11.05 (s, 1H), 9.29 (s, 1H),
8.16 (s, 1H), 7.82 (d, J = 8.6
Hz, 1H), 7.69 (d, J = 7.3 Hz,
1H), 7.55 (t, J = 7.8 Hz, 1H),
7.47 (d, J = 8.5 Hz, 1H), 7.29 —
7.21 (m, 2H), 7.18 (s, 1H), 7.01
(d, J = 7.6 Hz, 1H), 6.88 (s,
1H), 6.84 (d, J = 8.1 Hz, 1H),
5.12 (dd, J = 12.8, 5.2 Hz, 1H),
5.06 (s, 2H), 4.41 (t, J = 6.9
Hz, 2H), 4.31 (s, 2H), 4.02 (s,
2H), 3.29 — 3.21 (m, 2H), 2.95
—2.85 (m, 1H), 2.65 — 2.54 (m,
1H), 2.36 (s, 6H), 2.08 — 1.99
(m, 1H), 1.83 — 1.73 (m, 4H).

(Primary Literature)

HRMS (ESI)

m/z: [M + H]+ Calcd for
C40H41N1008S2 853.2545;
Found 853.2542.

(Primary Literature)

Synthesis Protocol

The synthesis of PROTAC Sirt2 Degrader-1 involves the preparation of two key intermediates:

an alkynylated SirReal derivative and an azido-functionalized thalidomide linker, which are then

coupled via a CUAAC reaction.

Step 1: Synthesis of the Alkynylated Sirt2 Ligand (A SirReal derivative)
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e The synthesis starts from commercially available materials and involves multiple steps to
construct the aminothiazole core and introduce the propargyl ether moiety. The detailed
multi-step synthesis of the alkynylated SirReal is described in the primary literature.

Step 2: Synthesis of the Azido-Thalidomide Linker

» This component is synthesized from a suitable thalidomide precursor, which is functionalized
with a linker containing a terminal azide group. The specific steps are detailed in the
supporting information of the parent publication.

Step 3: Copper(l)-Catalyzed Azide-Alkyne Cycloaddition (CUAAC)
e Reactants: Alkynylated Sirt2 Ligand (1 equivalent), Azido-Thalidomide Linker (1 equivalent).

o Catalyst: Copper(ll) sulfate pentahydrate (0.1 equivalents) and sodium ascorbate (0.2
equivalents).

e Solvent: A mixture of dichloromethane (DCM) and water.

e Procedure: The alkynylated Sirt2 ligand and the azido-thalidomide linker are dissolved in
DCM. An aqueous solution of the copper catalyst and sodium ascorbate is added, and the
biphasic mixture is stirred vigorously at room temperature until the reaction is complete
(monitored by TLC or LC-MS).

o Work-up and Purification: The reaction mixture is diluted with water and extracted with DCM.
The combined organic layers are washed with brine, dried over sodium sulfate, and
concentrated under reduced pressure. The crude product is purified by column
chromatography on silica gel to yield PROTAC Sirt2 Degrader-1.

Biological Activity and Performance

PROTAC Sirt2 Degrader-1 has been shown to be a potent and selective degrader of Sirt2 in
cellular assays.

In Vitro Activity
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Parameter Value Cell Line Comments Reference

Highly potent
inhibition of Sirt2

Sirt2 IC50 0.25 uM N/A
deacetylase
activity.
Demonstrates
Sirtl IC50 > 100 uM N/A high selectivity
over Sirtl.
Demonstrates
Sirt3 1IC50 > 100 uM N/A high selectivity
over Sirt3.
Cellular Degradation Profile
Parameter Value Cell Line IrTcubatlon Comments Reference
Time
Induces
Sirt2 Effective at significant
Degradation 10 uM Hela 1-6 hours degradation
of Sirt2.
Does not
affect Sirtl
Sirtl Levels No effect HelLa 1-6 hours protein levels,
confirming
selectivity.

Experimental Protocols
Cell Culture

e Cell Line: HeLa (human cervical cancer cells).

o Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal
bovine serum (FBS), 100 U/mL penicillin, and 100 pg/mL streptomycin.
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Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Western Blot Analysis for Sirt2 Degradation

Cell Treatment: HelLa cells are seeded in 6-well plates and allowed to adhere overnight. The
cells are then treated with PROTAC Sirt2 Degrader-1 at the desired concentrations (e.g., 10
UM) or vehicle control (DMSO) for the indicated times (e.g., 1-6 hours).

Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS)
and lysed in RIPA buffer containing a protease inhibitor cocktail.

Protein Quantification: The protein concentration of the lysates is determined using a BCA
protein assay Kkit.

SDS-PAGE and Protein Transfer: Equal amounts of protein (e.g., 20-30 ug) are separated by
SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride
(PVDF) membrane.

Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with
Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated
overnight at 4°C with primary antibodies against Sirt2 and a loading control (e.g., GAPDH or
o-tubulin). After washing with TBST, the membrane is incubated with a horseradish
peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL)
detection system.

Visualizations
Signaling Pathway
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Caption: Mechanism of Sirt2 degradation by PROTAC Sirt2 Degrader-1.

Experimental Workflow
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Caption: Experimental workflow for the synthesis and evaluation of PROTAC Sirt2 Degrader-
1.
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 To cite this document: BenchChem. [PROTAC Sirt2 Degrader-1 synthesis and chemical
properties]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b610851#protac-sirt2-degrader-1-synthesis-and-
chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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